molecular formula C16H14N2O3 B1517012 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 1082251-82-8

3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No. B1517012
CAS RN: 1082251-82-8
M. Wt: 282.29 g/mol
InChI Key: QJORDLUXWDXMPA-UHFFFAOYSA-N
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Description

“3-amino-N-(3-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O2 . It has a molecular weight of 242.27 g/mol . This compound is used for proteomics research applications .


Molecular Structure Analysis

The IUPAC name of this compound is 3-amino-N-(3-methoxyphenyl)benzamide . The InChI code is InChI=1S/C14H14N2O2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,15H2,1H3,(H,16,17) . The Canonical SMILES is COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.27 g/mol . It has a XLogP3 value of 1.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 242.105527694 g/mol . The topological polar surface area is 64.4 Ų . The compound has a heavy atom count of 18 .

Scientific Research Applications

Dipeptidyl Peptidase-IV Inhibitors

The compound has been studied for its potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor . DPP-IV is a key target for the treatment of type 2 diabetes mellitus . The compound’s structural requirements for DPP-IV inhibitory activity have been explored using 3D-QSAR and molecular docking approaches .

Kinase Inhibitor

The 3-amino-4-carbonitrile thiophene derivative, a similar compound, has been documented as a kinase inhibitor . Kinases are proteins that play a vital role in cell signaling, and their inhibitors are often used in the treatment of cancer and inflammatory diseases .

Analgesic and Anti-inflammatory Agent

The 3-aminothiophene-2-acylhydrazone derivative, another similar compound, has been reported as an analgesic and anti-inflammatory agent . This suggests that the compound could potentially be used in the treatment of pain and inflammation .

Angiogenesis Inhibitor

The 3-amino-thiophene carbohydrazide derivative has been reported as an inhibitor of angiogenesis . Angiogenesis, the formation of new blood vessels, plays a crucial role in the growth and spread of cancer .

Chemical Synthesis

The compound could potentially be used in the synthesis of new chemical derivatives . For example, efficient synthesis of new 3-amino-4-cyanothiophene derivatives has been reported .

Pharmaceutical Research

The compound could be used in pharmaceutical research for the development of new drugs . Its unique structure could potentially be exploited to create new therapeutic agents .

properties

IUPAC Name

3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-11-6-4-5-10(9-11)18-16(19)15-14(17)12-7-2-3-8-13(12)21-15/h2-9H,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJORDLUXWDXMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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